molecular formula C10H17NO2 B13316735 1-(Azepan-2-yl)butane-2,3-dione

1-(Azepan-2-yl)butane-2,3-dione

Cat. No.: B13316735
M. Wt: 183.25 g/mol
InChI Key: OHYNFJKGVPPCLI-UHFFFAOYSA-N
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Description

1-(Azepan-2-yl)butane-2,3-dione is a diketone derivative featuring a seven-membered azepane ring (a saturated heterocycle with one nitrogen atom) attached to the first carbon of a butane-2,3-dione backbone. This structural motif combines the electron-withdrawing effects of the diketone group with the steric and electronic influences of the azepane ring. The compound’s reactivity and stability are hypothesized to depend on the interplay between the azepane’s conformational flexibility and the diketone’s propensity for tautomerism or condensation reactions .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-(azepan-2-yl)butane-2,3-dione

InChI

InChI=1S/C10H17NO2/c1-8(12)10(13)7-9-5-3-2-4-6-11-9/h9,11H,2-7H2,1H3

InChI Key

OHYNFJKGVPPCLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)CC1CCCCCN1

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Azepan-2-yl)butane-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of azepane with butane-2,3-dione under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.

Chemical Reactions Analysis

1-(Azepan-2-yl)butane-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(Azepan-2-yl)butane-2,3-dione has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used to study the effects of azepane-containing compounds on biological systemsAdditionally, it is used in the industry for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(Azepan-2-yl)butane-2,3-dione involves its interaction with specific molecular targets and pathways. The azepane ring in the compound may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share functional or structural similarities with 1-(Azepan-2-yl)butane-2,3-dione:

Compound Name Substituent(s) Key Structural Features
Butane-2,3-dione (α-diketone) None (parent compound) Linear diketone; high reactivity with amines/hydrazines
Pentane-2,4-dione (β-diketone) Methyl groups at C2 and C4 Enolizable β-diketone; forms chelates with metals
1-(Pyridin-2-yl)butane-2,3-dione Pyridinyl (aromatic N-heterocycle) Enhanced tautomerism due to aromatic stabilization
1-(Quinolin-2-yl)butane-2,3-dione Quinolinyl (bulky N-heterocycle) Increased steric hindrance; solvent-dependent tautomerism
1-(6-Methylpiperidin-2-yl)butane-2,3-dione Piperidinyl (6-membered N-ring) Smaller ring size; higher ring strain vs. azepane

Key Observations :

  • Azepane vs. Aromatic Substituents: The azepane ring introduces conformational flexibility and basicity (via the secondary amine), contrasting with the rigid, electron-deficient pyridinyl/quinolinyl groups. This may reduce tautomeric stabilization (e.g., enolimine forms) compared to aromatic analogs .
Tautomeric Behavior and Solvent Effects

Density functional theory (DFT) studies on related compounds reveal significant solvent-dependent tautomerism:

Compound Dominant Tautomer in Vacuum Dominant Tautomer in Polar Solvents (e.g., DMSO)
1-(Pyridin-2-yl)butane-2,3-dione Enolimine (OEa) Enaminone (EEa, 84% in DMSO)
Butane-2,3-dione Diketone (no enolization) Minimal tautomerism due to lack of stabilizing groups
This compound (Predicted) Enolimine (if stabilized by intramolecular H-bonding) Diketone favored in polar solvents due to disrupted H-bonding

Mechanistic Insight: Aromatic substituents (e.g., pyridinyl) stabilize enaminone tautomers via resonance, whereas aliphatic N-heterocycles (e.g., azepane) may favor diketone forms due to weaker conjugation and solvent polarity effects .

Physicochemical Properties

Hypothetical data based on analogs (e.g., 1-(6-Methylpiperidin-2-yl)butane-2,3-dione ):

Property This compound 1-(Pyridin-2-yl)butane-2,3-dione
Molecular Weight ~183 g/mol (estimated) ~229 g/mol
Solubility Moderate in polar aprotic solvents High in DMSO due to H-bonding
Dipole Moment Lower (non-aromatic substituent) Higher (polarized enaminone forms)

Biological Activity

1-(Azepan-2-yl)butane-2,3-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological mechanisms, interactions with molecular targets, and applications in various fields.

Chemical Structure and Properties

This compound contains an azepane ring and a butane-2,3-dione moiety. The azepane ring contributes to its steric and electronic properties, influencing its reactivity and interactions with biological systems. The compound can undergo various chemical reactions such as oxidation and reduction, which are critical for its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that the azepane structure may facilitate binding to enzymes or receptors, leading to biochemical effects that can be leveraged for therapeutic applications. The precise molecular pathways involved are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems.

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit antioxidant activity. For instance, related derivatives have shown significant ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. This property may contribute to potential therapeutic effects in neurodegenerative diseases where oxidative damage is a key factor .

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of azepane-containing compounds. These compounds may modulate neurotransmission by interacting with acetylcholinesterase (AChE) and other neurotransmitter systems. For example, docking studies suggest that similar compounds can inhibit AChE effectively, which is beneficial in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of azepane derivatives:

  • Neuroprotective Studies : A study on related compounds demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses .
  • Antimicrobial Activity : Some azepane derivatives have been tested for their antimicrobial properties against various pathogens. Results indicated moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents .
  • Cytotoxicity Assays : In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines revealed promising results. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundAzepane ring + diketoneAntioxidant, neuroprotective
1-(Piperidin-1-yl)butane-1,3-dionePiperidine ring + diketoneGABA antagonist
1-(Morpholin-1-yl)butane-1,3-dioneMorpholine ring + diketonePotential anti-inflammatory effects

The table above compares this compound with other similar compounds, highlighting differences in their structural features and biological activities.

Q & A

Basic Research Questions

Q. What experimental and computational methods are used to characterize the tautomeric behavior of 1-(Azepan-2-yl)butane-2,3-dione?

  • Answer : Tautomerism is analyzed using NMR spectroscopy to detect hydrogen bonding and enol-enol/keto equilibria. Computational methods like density functional theory (DFT) at the B3LYP/6-311++G(d,p) level are employed to calculate relative energies, molecular geometries (e.g., dihedral angles, bond distances), and aromaticity indices (HOMA values) for stability predictions. For example, HOMA values >0.5 indicate significant aromatic stabilization in quasi-cyclic tautomers .

Q. How is hydrogen bonding confirmed in this compound, and what role does it play in tautomer stability?

  • Answer : Hydrogen bonding is identified via NMR chemical shifts (e.g., downfield OH or NH signals) and DFT-optimized geometries showing short O/N···H distances (<2.0 Å). Resonance-assisted hydrogen bonds (RAHB) enhance stability by delocalizing electron density, as seen in tautomers with quasi-aromatic rings. Solvent-free conditions favor tautomers with stronger intramolecular H-bonds .

Q. What spectroscopic techniques differentiate between enol-enaminone and diketone forms?

  • Answer : IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹ for diketones vs. ~1600 cm⁻¹ for enolates). UV-Vis spectra show shifts due to conjugation changes, while ¹³C NMR distinguishes keto (C=O at ~200 ppm) and enol (C-OH at ~180 ppm) carbons. Mass spectrometry confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do solvent polarity and basicity influence tautomeric equilibria?

  • Answer : Polar aprotic solvents (e.g., DMSO) disrupt intramolecular H-bonding via solute-solvent interactions, disfavoring enolimine tautomers. For example, in DMSO, enaminone forms dominate (up to 84% in analogous compounds), whereas vacuum favors dienol tautomers. Basic solvents deprotonate enols, shifting equilibria toward keto forms (Table 1) .

Table 1 : Solvent-dependent tautomer distribution (analogous compounds)

SolventEnaminone (EEa)Dienol (OEa)Enolimine (OOa)
Vacuum40%50%10%
Chloroform40%45%15%
DMSO84%10%6%

Q. How can computational models resolve contradictions in experimental stability data across solvents?

  • Answer : Free energy calculations (ΔG) incorporating solvent effects via the polarizable continuum model (PCM) reconcile discrepancies. For instance, dipole moment mismatches between tautomers (e.g., EEa vs. OEa) explain solvent-specific stabilization. Cross-validating DFT results with experimental NMR/UV data ensures accuracy .

Q. What synthetic strategies optimize derivatives of this compound for bioactivity studies?

  • Answer : Reacting the diketone with amines or hydrazines under pH-controlled conditions yields heterocycles. For example, condensation with ammonia in basic media forms six-membered rings, while acidic conditions favor five-membered products. Multinuclear NMR (¹H, ¹³C) and elemental analysis validate regioselectivity .

Methodological Considerations

  • DFT Parameters : Use hybrid functionals (B3LYP) with dispersion corrections (D3BJ) and triple-zeta basis sets for accurate conformational analysis .
  • Solvent Selection : Prioritize low-polarity solvents (e.g., chloroform) to preserve H-bonding networks or DMSO to mimic biological environments .
  • Contradiction Analysis : Compare computed HOMA values with experimental aromaticity metrics to resolve stability paradoxes .

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